molecular formula C20H24ClN3O B5312404 N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide

Cat. No.: B5312404
M. Wt: 357.9 g/mol
InChI Key: JNPGRHXZOZKDBL-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-(2-phenylethyl)piperazine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
  • N-(2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
  • N-(3-chloro-2-methylphenyl)-4-(2-ethyl)piperazine-1-carboxamide

Uniqueness

N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-16-18(21)8-5-9-19(16)22-20(25)24-14-12-23(13-15-24)11-10-17-6-3-2-4-7-17/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPGRHXZOZKDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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